![molecular formula C17H18N2O3 B14798627 N-[3-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B14798627.png)
N-[3-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide is an organic compound with the molecular formula C17H17NO3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an acetylamino group attached to a phenyl ring and a methoxyphenyl group attached to an acetamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide typically involves the acetylation of 3-amino-4-methoxyacetophenone. The reaction is carried out under controlled conditions using acetic anhydride as the acetylating agent. The reaction mixture is heated to a specific temperature to ensure complete acetylation, followed by purification steps to isolate the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale acetylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
N-[3-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-[3-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-4-methoxyacetophenone: A precursor in the synthesis of N-[3-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide.
N-(4-acetylamino-phenyl)-2-phenoxy-acetamide: A structurally similar compound with different functional groups
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H18N2O3 |
|---|---|
Peso molecular |
298.34 g/mol |
Nombre IUPAC |
N-(3-acetamidophenyl)-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H18N2O3/c1-12(20)18-14-4-3-5-15(11-14)19-17(21)10-13-6-8-16(22-2)9-7-13/h3-9,11H,10H2,1-2H3,(H,18,20)(H,19,21) |
Clave InChI |
KWPWQZOZFQLXSH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]-(3-hydroxypyrrolidin-1-yl)methanone](/img/structure/B14798547.png)
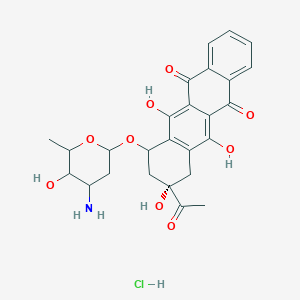
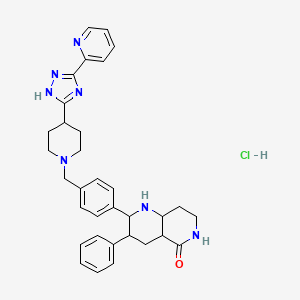


![Methyl 2-[cyclopentyl-(5-nitropyrimidin-4-yl)amino]butanoate](/img/structure/B14798583.png)
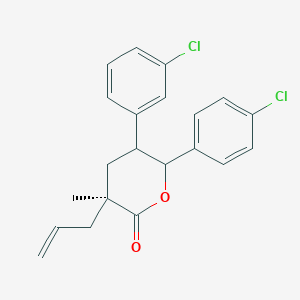
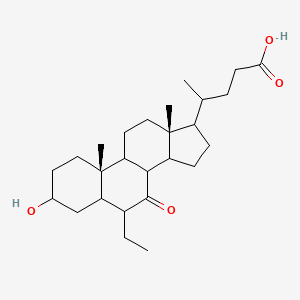
![(3S)-20-(3-amino-2-hydroxypropyl)-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one;methanesulfonic acid](/img/structure/B14798595.png)
![3-Pyridazinemethanol, 6-[4-[1,2-dimethyl-1-[5-(2-pyridinylmethoxy)-2-pyridinyl]propyl]phenyl]-alpha,alpha-dimethyl-](/img/structure/B14798598.png)
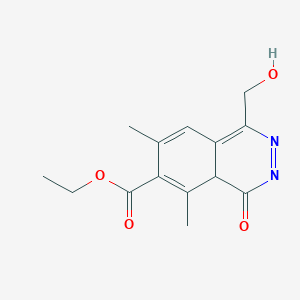
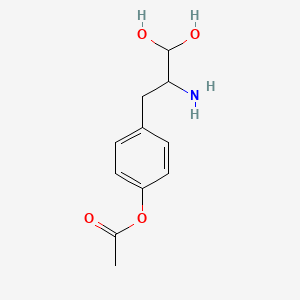
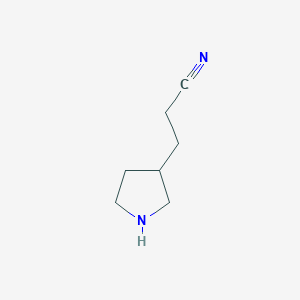
![(2,5-Dioxocyclopentyl) 3-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B14798617.png)
